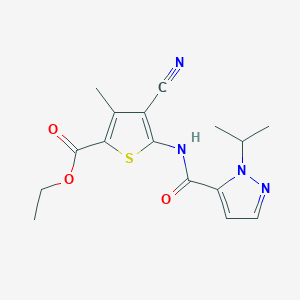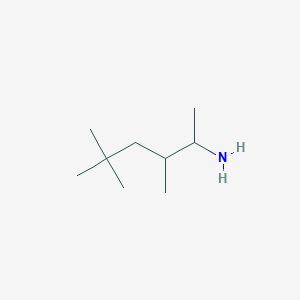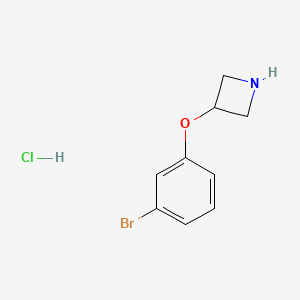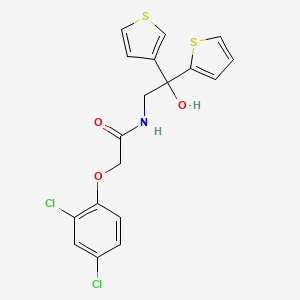
ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystal structure determination of related compounds have been a significant area of research. For instance, compounds synthesized via the treatment of precursors with ethyl 2-cyano-3,3-dimethylthioacrylate have been studied for their crystal structures, determined by X-ray diffraction methods. These studies contribute to understanding the molecular configuration and stability, essential for designing compounds with desired biological activities (Minga, 2005).
Biological Activities
Several studies have explored the biological activities of derivatives of ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate. Preliminary bioassays indicated that certain compounds show fungicidal and plant growth regulation activities, highlighting the potential for agricultural applications (Minga, 2005). Additionally, the modification and functionalization of these compounds have been pursued to enhance their biological activities, including cytotoxic activities against cancer cell lines, suggesting their potential in medicinal chemistry and drug design (Deady et al., 2003).
Chemical Modifications and Functionalization
Research has also focused on chemical modifications and functionalization to create derivatives with enhanced properties or new functionalities. For example, the synthesis of 1H-pyrazolo[3,2-c]-s-triazoles and derived azamethine dyes from ethyl 5-hydrazino-3-methylpyrazole-4-carboxylate showcases the compound's versatility in generating a range of heterocyclic compounds with potential applications in dyeing and pigments (Bailey, 1977).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Pyranpyrazole derivatives, related to the discussed compound, have been identified as effective corrosion inhibitors for mild steel, valuable for industrial applications, especially in acidic environments common in pickling processes. This research underscores the potential of these compounds in materials science and engineering (Dohare et al., 2017).
Properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(2-propan-2-ylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-5-23-16(22)13-10(4)11(8-17)15(24-13)19-14(21)12-6-7-18-20(12)9(2)3/h6-7,9H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEITSXKQNYAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=NN2C(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)


![N-(4-isopropylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2873449.png)


![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)


![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2873461.png)
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873463.png)
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2873464.png)
